

# "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" as a pharmaceutical intermediate

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## Compound of Interest

Compound Name:	3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride
Cat. No.:	B583119

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## Application Notes and Protocols: 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride**, a critical pharmaceutical intermediate in the synthesis of the antiviral drug Boceprevir. This document outlines its chemical properties, synthesis, and application in drug development, along with detailed experimental protocols.

## Introduction

**3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride** (CAS: 817169-86-1) is a key building block in the synthesis of Boceprevir, a direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection.<sup>[1][2][3]</sup> Boceprevir is a potent inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.<sup>[1][4][5]</sup> The high purity and specific stereochemistry of this intermediate are crucial for the efficacy of the final active pharmaceutical ingredient (API).

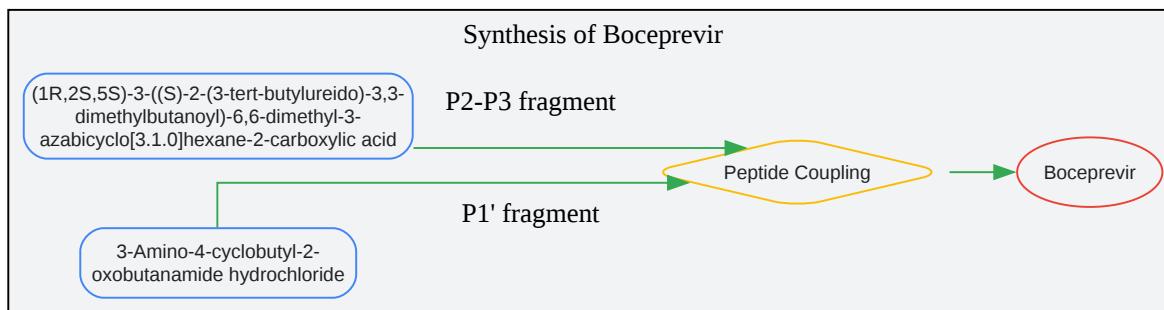
## Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride** is presented in the table below.

Property	Value	Reference
CAS Number	817169-86-1	[3]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> ClN <sub>2</sub> O <sub>2</sub>	N/A
Molecular Weight	206.67 g/mol	N/A
Appearance	White to off-white powder	[1]
Purity	≥98.0%	[1]
Solubility	Soluble in water and polar organic solvents	N/A

## Application in Boceprevir Synthesis

**3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride** serves as a crucial precursor for the P1' moiety of Boceprevir. The synthesis of Boceprevir involves the coupling of this intermediate with the P2 and P3 components of the molecule. The overall synthetic scheme highlights the importance of this intermediate in constructing the final drug molecule.

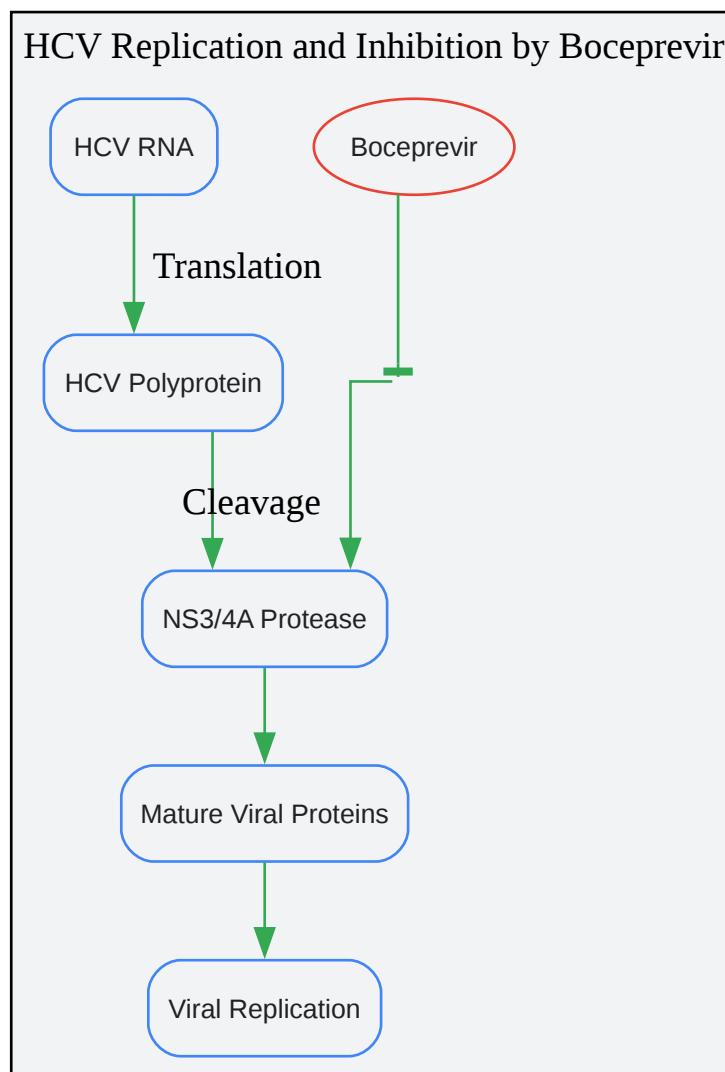


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Caption: Synthetic route to Boceprevir highlighting the key intermediates.

## Mechanism of Action of Boceprevir

Boceprevir functions by inhibiting the HCV NS3/4A protease. This viral enzyme is responsible for cleaving the HCV polyprotein into mature viral proteins, which are essential for viral replication. By binding to the active site of the protease, Boceprevir blocks this cleavage process, thereby halting viral proliferation.[4][5][6]



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Caption: Inhibition of HCV replication by Boceprevir.

## Experimental Protocols

The following protocols are derived from publicly available patent literature and are intended for research and development purposes.[7][8] Appropriate safety precautions should be taken

when handling all chemicals.

## Protocol 1: Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

This protocol outlines the synthesis of the precursor to the title compound.

### Materials:

- Alkyl 2-(benzyloxycarbonylamino)-3-cyclobutylpropanoate
- Reducing agent (e.g., Sodium borohydride)
- Acid (e.g., Hydrochloric acid)
- Solvents (e.g., Methanol, Water)

### Procedure:

- Dissolve alkyl 2-(benzyloxycarbonylamino)-3-cyclobutylpropanoate in a suitable solvent such as methanol.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a reducing agent, such as sodium borohydride, to the solution while maintaining the temperature.
- Stir the reaction mixture at 0-5 °C for a specified time until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
- Quench the reaction by the slow addition of water.
- Adjust the pH of the solution to acidic conditions using hydrochloric acid.
- Extract the product with a suitable organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The resulting crude product can be purified by recrystallization or column chromatography to yield 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.

## Protocol 2: Oxidation to 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

### Materials:

- 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
- Oxidizing agent (e.g., Dess-Martin periodinane)
- Solvent (e.g., Dichloromethane)

### Procedure:

- Suspend 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride in a suitable solvent like dichloromethane.
- Add an oxidizing agent, such as Dess-Martin periodinane, to the suspension.
- Stir the reaction mixture at room temperature until the starting material is consumed.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **3-amino-4-cyclobutyl-2-oxobutanamide hydrochloride**.
- Further purification can be achieved by crystallization.

## Protocol 3: Synthesis of Boceprevir

### Materials:

- **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride**

- (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Coupling agents (e.g., DCC, HOBr)
- Base (e.g., Diisopropylethylamine)
- Solvent (e.g., Dichloromethane)

#### Procedure:

- To a solution of (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in dichloromethane, add coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBr).
- Add **3-amino-4-cyclobutyl-2-oxobutanamide hydrochloride** to the reaction mixture, followed by a base like diisopropylethylamine.
- Stir the reaction at room temperature until completion.
- Filter the reaction mixture to remove any precipitated by-products.
- Wash the filtrate with aqueous acid, aqueous base, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude Boceprevir can be purified by column chromatography or recrystallization.

## Analytical Data

The following table summarizes representative analytical data for **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride**. Actual data may vary depending on the specific batch and analytical method used.

Analysis	Representative Data
<sup>1</sup> H NMR	Consistent with the proposed structure, showing characteristic peaks for the cyclobutyl ring protons, the $\alpha$ -amino proton, and the amide protons.
<sup>13</sup> C NMR	Shows the expected number of carbon signals corresponding to the structure.
Mass Spec (ESI-MS)	[M+H] <sup>+</sup> peak corresponding to the molecular weight of the free base.
IR (KBr)	Characteristic absorption bands for N-H, C=O (amide and ketone), and C-H bonds.
Purity (HPLC)	$\geq 98.0\%$

## Conclusion

**3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride** is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the anti-HCV drug Boceprevir. The detailed protocols and application notes provided herein offer valuable guidance for researchers and scientists involved in the development and manufacturing of this important therapeutic agent. The purity and correct stereochemistry of this intermediate are paramount to the safety and efficacy of the final drug product.

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